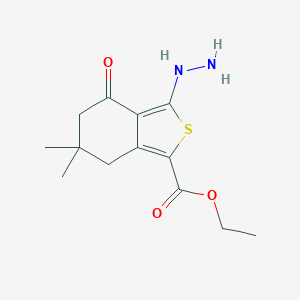![molecular formula C12H10ClNO3S B066564 1-[1-(4-Chlorophenyl)sulfonylpyrrol-3-yl]ethanone CAS No. 175135-41-8](/img/structure/B66564.png)
1-[1-(4-Chlorophenyl)sulfonylpyrrol-3-yl]ethanone
Übersicht
Beschreibung
1-[1-(4-Chlorophenyl)sulfonylpyrrol-3-yl]ethanone, commonly known as CP-47,497, is a synthetic cannabinoid that has been extensively studied for its potential use in scientific research. It was first synthesized in the early 1990s by Pfizer Inc. as part of their research on the endocannabinoid system. CP-47,497 is a potent agonist of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of cannabis.
Wirkmechanismus
CP-47,497 acts as a full agonist of the CB1 receptor, meaning that it binds to the receptor and activates it to the same extent as the endogenous cannabinoid ligands. CB1 receptors are primarily located in the central nervous system and are responsible for the psychoactive effects of cannabis. Activation of CB1 receptors by CP-47,497 leads to a variety of physiological effects, including analgesia, appetite stimulation, and memory impairment.
Biochemical and Physiological Effects:
CP-47,497 has been shown to have a variety of biochemical and physiological effects. It has been shown to be a potent analgesic, with efficacy comparable to that of morphine. It has also been shown to stimulate appetite and increase food intake, which could have potential applications in the treatment of eating disorders. CP-47,497 has also been shown to impair memory formation, which could have implications for the treatment of post-traumatic stress disorder (PTSD).
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CP-47,497 is its potency as a CB1 receptor agonist. This makes it a useful tool for studying the endocannabinoid system and developing new drugs that target the CB1 receptor. However, CP-47,497 also has some limitations. It has been shown to have a low therapeutic index, meaning that the dose required to produce therapeutic effects is close to the dose that produces toxic effects. This can make it difficult to use in animal studies, as the dose required to produce effects may be close to the dose that produces toxicity.
Zukünftige Richtungen
There are several potential future directions for research on CP-47,497. One area of interest is the development of new drugs that target the endocannabinoid system. CP-47,497 has been used as a starting point for the development of new drugs that have improved efficacy and fewer side effects. Another area of interest is the development of new methods for synthesizing CP-47,497 and related compounds. Improved synthesis methods could lead to more efficient production of these compounds, which could make them more widely available for research purposes. Finally, there is interest in studying the long-term effects of CB1 receptor activation by CP-47,497 and related compounds. This could have implications for the development of new drugs that target the endocannabinoid system.
Synthesemethoden
CP-47,497 is synthesized through a multi-step process involving the reaction of 4-chlorobenzene sulfonyl chloride with pyrrole-3-carboxylic acid, followed by the reaction of the resulting intermediate with ethyl magnesium bromide. The final product is obtained through a series of purification steps, including recrystallization and column chromatography. The purity of the final product is typically confirmed using high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
CP-47,497 has been used extensively in scientific research as a tool to study the endocannabinoid system. It has been shown to be a potent agonist of the CB1 receptor, with an affinity that is several orders of magnitude higher than that of THC, the primary psychoactive component of cannabis. CP-47,497 has been used to study the effects of CB1 receptor activation on a variety of physiological processes, including pain perception, appetite regulation, and memory formation. It has also been used to develop new drugs that target the endocannabinoid system.
Eigenschaften
IUPAC Name |
1-[1-(4-chlorophenyl)sulfonylpyrrol-3-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3S/c1-9(15)10-6-7-14(8-10)18(16,17)12-4-2-11(13)3-5-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YITRXRFSEINDLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C=C1)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384135 | |
| Record name | MLS000849774 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727932 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[1-(4-Chlorophenyl)sulfonylpyrrol-3-yl]ethanone | |
CAS RN |
175135-41-8 | |
| Record name | MLS000849774 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



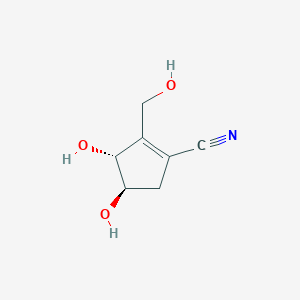
![Ethyl 2-[2-[(4-chlorophenyl)sulfonylmethyl]phenoxy]acetate](/img/structure/B66488.png)


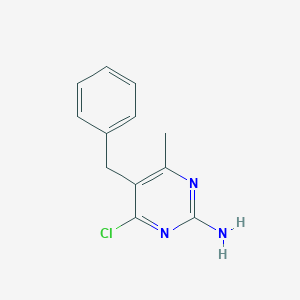
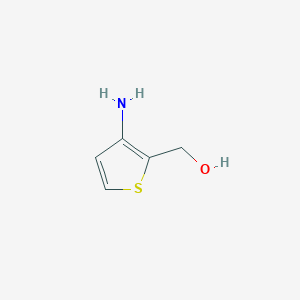
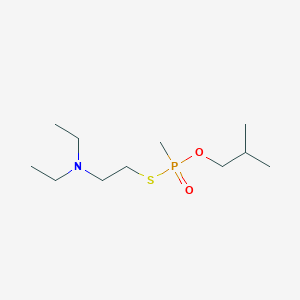
![3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid](/img/structure/B66496.png)
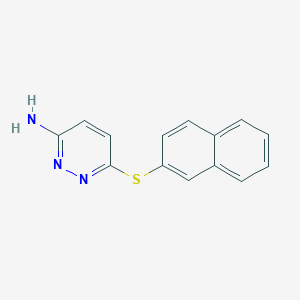
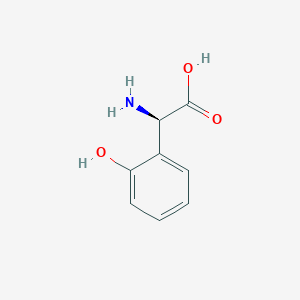
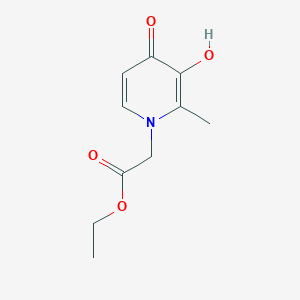
![N-carbamothioylimino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide](/img/structure/B66506.png)

